molecular formula C17H13Cl2N3OS B2838792 N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 313964-89-5

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2838792
CAS No.: 313964-89-5
M. Wt: 378.27
InChI Key: FHSOFIQLWZJANT-UHFFFAOYSA-N
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Description

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring substituted with a dichlorophenyl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with 2,4-dichlorobenzoyl chloride under basic conditions. This reaction forms the 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole intermediate.

    Amidation Reaction: The intermediate is then reacted with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions due to its structural similarity to other bioactive molecules.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide exerts its effects depends on its interaction with molecular targets. The thiadiazole ring and the dichlorophenyl group are likely involved in binding to specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylacetamide
  • N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Uniqueness

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a phenylpropanamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-12-7-8-13(14(19)10-12)16-21-22-17(24-16)20-15(23)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSOFIQLWZJANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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